

Technical Guide: Crystal Structure & Characterization of Methyl Quinoline-8-Carboxylate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|----------------|--------------------------------|
| Compound Name: | Methyl Quinoline-8-Carboxylate |
| CAS No.: | 40245-26-9 |
| Cat. No.: | B2613891 |

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Executive Summary

Methyl Quinoline-8-Carboxylate (MQ8C) is a pivotal heteroaromatic ester serving as a bidentate ligand scaffold in organometallic catalysis and a pharmacophore in medicinal chemistry. Unlike its 2- or 4-substituted isomers, the 8-position substitution provides a unique steric and electronic environment due to the proximity of the quinoline nitrogen (

) and the carbonyl oxygen (

).

This guide dissects the molecular architecture of MQ8C, establishing the causality between its solid-state conformation and its efficacy as an N,O-donor ligand. We explore its synthesis, crystallographic packing forces, and the structural prerequisites for metal coordination.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

| Parameter | Specification |
|-------------------|---|
| IUPAC Name | Methyl quinoline-8-carboxylate |
| CAS Registry | 40245-26-9 |
| Molecular Formula | |
| Molecular Weight | 187.19 g/mol |
| Hybridization | (Aromatic core + Carbonyl), (Methyl ester) |
| Key Donor Atoms | Nitrogen (N1), Carbonyl Oxygen (O=C) |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, CHCl ₃ , DMSO; limited solubility in water |

Synthesis Protocol: Acid-Catalyzed Esterification

To obtain high-purity crystals suitable for X-ray diffraction (XRD), a defect-free synthesis is required. The following protocol utilizes a Fischer esterification approach, optimized for yield and purity.

Reaction Mechanism

The synthesis proceeds via the protonation of the carbonyl oxygen of Quinoline-8-carboxylic acid, followed by nucleophilic attack by methanol.

Reagents:

- Precursor: Quinoline-8-carboxylic acid (1.0 eq)
- Solvent/Reagent: Anhydrous Methanol (Excess)
- Catalyst: Conc. Sulfuric Acid (

) or Thionyl Chloride (

)

Step-by-Step Methodology

- Activation: Dissolve Quinoline-8-carboxylic acid in anhydrous methanol under an inert atmosphere ().
- Catalysis: Add catalytic dropwise at 0°C to prevent side reactions. Alternatively, generate in situ HCl by adding dropwise.
- Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Work-up: Neutralize the cooled solution with saturated . Extract with Dichloromethane (DCM).
- Crystallization (Critical): Dry the organic layer over , concentrate in vacuo. Recrystallize from hot ethanol or a DCM/Hexane diffusion system to yield single crystals.

Synthetic Workflow Diagram

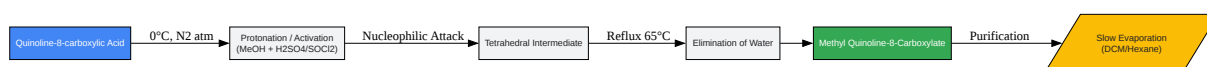


Figure 1: Optimized Synthesis and Crystallization Workflow for MQ8C

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Crystal Structure Analysis

The structural utility of MQ8C lies in its conformation. In the solid state, the molecule balances resonance stabilization against steric repulsion.

Molecular Geometry & Conformation

- Planarity: The quinoline bicyclic core is essentially planar (RMS deviation < 0.02 Å).
- Ester Torsion: The ester group () at position 8 is the critical variable. Unlike position 3 or 6, position 8 imposes peri-interactions with the ring nitrogen.
 - Free Ligand State: The carbonyl oxygen typically orients trans to the quinoline nitrogen to minimize dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen lone pairs.
 - Torsion Angle: The dihedral angle often shows a slight deviation from coplanarity (5–15°) to relieve steric strain with the C7-H hydrogen.

Supramolecular Architecture (Packing)

In the crystal lattice, MQ8C molecules organize via non-covalent interactions that are critical for material stability:

- -
 - Stacking: The planar quinoline rings form offset face-to-face stacks (centroid-centroid distance ~3.6–3.8 Å), a common feature in fused heterocycles [1].
- Weak Hydrogen Bonding:
 - and
 - interactions stabilize the lattice. The methyl protons act as weak donors to the carbonyl oxygens of adjacent molecules.

Coordination Mode (The "Bite")

When MQ8C binds to a metal (e.g., Pd, Pt, Co), the ester group rotates. The carbonyl oxygen and the quinoline nitrogen align cis to form a stable 5-membered chelate ring. This "bite angle" (N-M-O) is typically around 78–82°, ideal for distorted octahedral or square planar geometries [2].

Experimental Characterization Protocol

To validate the structure of synthesized MQ8C, the following analytical pipeline is mandatory.

Single Crystal X-Ray Diffraction (SC-XRD)

- Crystal Growth: Slow evaporation of a DCM solution layered with Hexane at 4°C.
- Data Collection: Collect at low temperature (100 K) to reduce thermal motion (ellipsoids).
- Refinement: Solve using Direct Methods (SHELXT) and refine against (SHELXL).
- Key Check: Verify the Flack parameter if chiral impurities are suspected (unlikely here) and check for disorder in the methyl ester tail.

NMR Validation[10]

- ¹H NMR (CDCl₃): Look for the characteristic methyl singlet (~4.1 ppm) and the downfield shift of the H₂ proton (~9.0 ppm) due to the ring nitrogen.
- NOESY: A lack of NOE between the methyl ester protons and the H₂ quinoline proton confirms the trans-like orientation in solution (free ligand).

Structural Logic Diagram

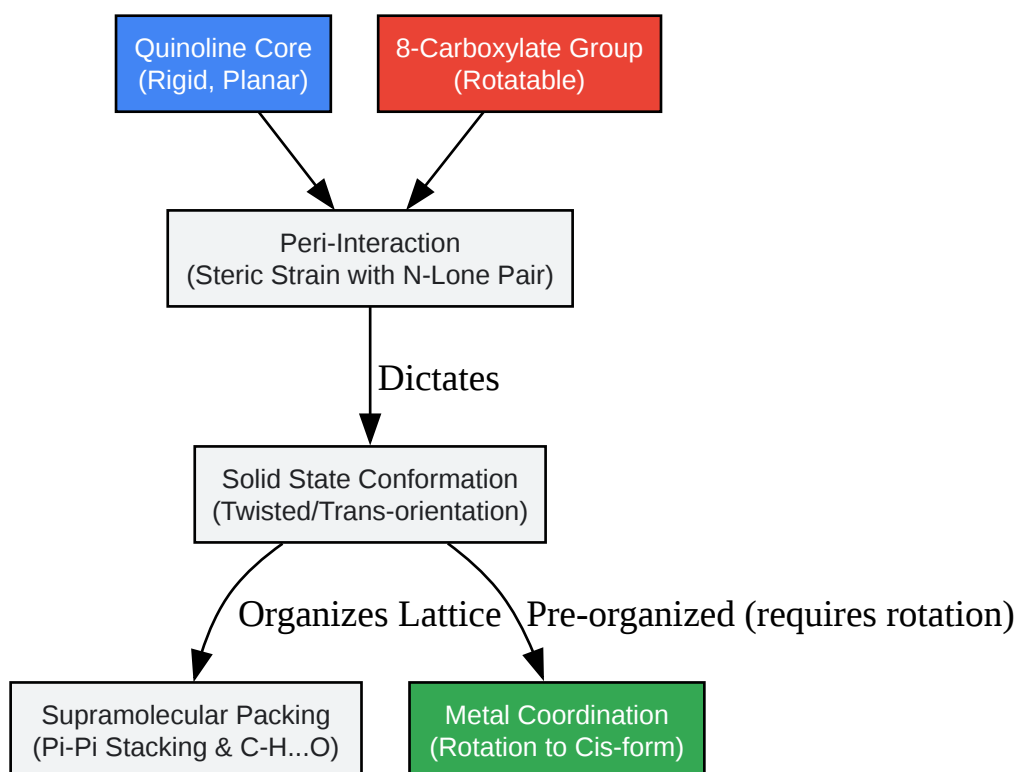


Figure 2: Structural Determinants of Methyl Quinoline-8-Carboxylate

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Applications in Research

- C-H Activation Catalysis: The 8-amino and 8-carboxylate quinoline motifs are "privileged directing groups" in Cobalt and Palladium-catalyzed C-H functionalization. The rigidity of the quinoline backbone prevents catalyst decomposition [3].
- Metallo-Drugs: Derivatives of quinoline-8-carboxylate are investigated as isosteres of 8-hydroxyquinoline (8-HQ) inhibitors for metalloenzymes (e.g., MMP-2), offering different solubility and chelation kinetics compared to the phenol variants [4].

References

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Sources

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